JI-101 exerts its anti-cancer effects by simultaneously inhibiting three critical receptor tyrosine kinases.
This multi-targeted approach disrupts several key processes that fuel tumor growth and spread [1] [2]. The Eph/ephrin system, particularly EphB4, plays complex roles in tumorigenesis, and its targeting is a promising area in cancer therapy [2].
Preclinical studies, primarily in rat models, have characterized the absorption, distribution, and excretion profile of this compound.
| Parameter | Findings (Preclinical) |
|---|---|
| Bioavailability (Oral) | 55% [3] |
| Time to Cmax (Oral) | 2 hours [3] |
| Half-Life (t½) | IV: 1.75 ± 0.79 h; Oral: 2.66 ± 0.13 h [3] |
| Clearance (Cl) | 13.0 ± 2.62 mL/min/kg [3] |
| Volume of Distribution (Vd) | 2.11 ± 1.42 L/kg [3] |
| Tissue Distribution | Extensive, with rapid and preferred uptake into lung tissue [3] |
| Primary Route of Elimination | Feces (excreted via bile, including mono- and di-hydroxy metabolites) [3] |
| Metabolic Stability | Stable in preclinical and human liver microsomes [1] [3] |
| P-gp Substrate | No (highly permeable) [3] |
For researchers working with this compound in a laboratory setting, here are key methodological details.
In Vitro Stock Solution Preparation:
In Vivo Dosing Formulation (Example Protocol):
It is crucial to distinguish this compound from a similarly named compound, ZJ-101. Despite the naming similarity, they are entirely different molecules with different origins and mechanisms [5] [6]. The table below clarifies this distinction.
| Feature | This compound | ZJ-101 |
|---|---|---|
| Type | Synthetic multi-kinase inhibitor [1] | Structurally simplified analog of a marine natural product (Superstolide A) [5] [6] |
| Primary Mechanism | Inhibits VEGFR2, PDGFRβ, EphB4 [1] | Binds β-tubulin and arrests cell cycle (specific mechanism differs from this compound) [5] |
| Research Focus | Anti-angiogenic, targeted therapy [1] [2] | Structure-Activity Relationship (SAR) studies derived from natural products [5] [6] |
This compound represents a rational, multi-targeted approach to cancer therapy. Its progression into Phase II clinical trials underscores its potential as a candidate for treating solid tumors.
A preliminary investigation in drug development aims to establish a solid foundation for future research. Its core objectives are to verify the biological activity of the compound against its intended target, identify key solvability factors (similar to factors considered in other scientific investigations [1]), and communicate the initial findings to stakeholders, often through a preliminary report [2].
The process typically unfolds through several key phases, from initial profiling to a go/no-go decision for further development, as illustrated below:
Overview of the preliminary drug investigation workflow.
To translate the workflow into action, here are detailed methodologies for foundational experiments in a preliminary investigation.
This phase confirms the compound interacts with its intended target and produces a desired biological effect in cells.
This phase assesses the compound's potential toxicity and its behavior in a biological system.
This phase tests the compound's efficacy and preliminary pharmacokinetics in a living organism.
A preliminary investigation relies on synthesizing quantitative data from various assays to build a compelling case for the compound. The tables below summarize key data points.
Table 1: Summary of In Vitro Efficacy and Safety Parameters This table consolidates core activity and early safety data [4].
| Parameter | Assay Description | Quantitative Result (e.g., for this compound) | Unit |
|---|---|---|---|
| Target Binding (Ki) | Competitive binding assay vs. known ligand | To be determined | nM |
| Cellular Potency (EC50) | Reporter gene assay in target cell line | To be determined | nM |
| Cytotoxicity (CC50) | MTT assay in primary cell lines | To be determined | µM |
| Selectivity Index | Calculated as CC50 / EC50 | To be determined | - |
| hERG Liability (IC50) | hERG channel binding inhibition | To be determined | µM |
Table 2: Preliminary In Vivo Pharmacokinetic Profile This table outlines the drug's behavior in an animal model, which is critical for estimating human dosing [5].
| PK Parameter | Description | Result (e.g., IV this compound) | Result (e.g., Oral this compound) | Unit |
|---|---|---|---|---|
| Cmax | Maximum plasma concentration | To be determined | To be determined | µg/mL |
| Tmax | Time to reach Cmax | To be determined | To be determined | h |
| AUC0-t | Area under the plasma concentration-time curve | To be determined | To be determined | µg·h/mL |
| T1/2 | Elimination half-life | To be determined | To be determined | h |
| Bioavailability (F%) | Fraction of orally administered dose that reaches systemic circulation | - | To be determined | % |
To ensure the investigation meets high scientific and regulatory standards, experts should adhere to several key principles [6]:
JI-101 is an orally administered small-molecule drug identified as a multi-kinase inhibitor [1]. Its proposed mechanism of action involves the simultaneous inhibition of three key receptors involved in tumor angiogenesis and growth [1] [2]:
This multi-targeted approach was designed to disrupt several pathways critical for blood vessel formation and tumor survival.
The clinical development of this compound included at least two early-phase studies. The following table summarizes the core quantitative data from these trials.
| Trial Identifier / Feature | NCT01149434 [3] | NCT00842335 [2] |
|---|---|---|
| Study Phase | Phase 1 / 2 | Phase 1 / 2 |
| Status | Terminated | Completed |
| Enrollment | 19 (target) | 18 |
| Primary Objectives | - Determine PK interactions between this compound and Everolimus
The clinical trials employed specific methodologies to assess the drug's behavior and effects.
1. Pharmacokinetic (PK) Drug Interaction Study (from NCT01149434) [3]
2. Dose-Escalation and MTD Determination (from NCT00842335) [2]
The diagram below illustrates the proposed signaling pathways targeted by this compound, based on its documented mechanism [1] [2].
The available data indicates that this compound advanced through Phase 1/2 trials to establish a safety profile and dosing regimen. However, its clinical development was ultimately discontinued after Phase 2 [1]. The study labeled NCT01149434 was terminated [3], and no results suggesting regulatory approval were found. For researchers, this case highlights both the promise and challenges of multi-kinase inhibitors. While targeting VEGFR2, PDGFRβ, and EphB4 represented a rational strategy to combat tumor angiogenesis, the clinical efficacy observed in these early studies was likely insufficient to warrant further development.
For the most current and comprehensive information, including detailed results from the completed Phase 1/2 trial (NCT00842335), consulting specialized clinical trial databases or pharmaceutical intelligence platforms is recommended.
JI-101 acts as a triple kinase inhibitor, simultaneously targeting three key receptor tyrosine kinases involved in tumor growth and angiogenesis.
This multi-targeted approach is designed to comprehensively disrupt the tumor microenvironment. Inhibiting VEGFR-2 and PDGFR-β blocks angiogenesis, cutting off the tumor's blood supply [1]. Simultaneously, targeting EphB4, a receptor not inhibited by other approved angiogenesis drugs, adds a novel mechanism that may also affect tumor cell survival and metastasis [1] [2].
Key findings on this compound's stability, distribution, and clinical profile are summarized in the table below.
| Aspect | Experimental Summary | Significance |
|---|---|---|
| Metabolic Stability [3] [4] | Stable in human/preclinical liver microsomes; not a P-gp substrate; metabolized by CYP450s to mono-/di-hydroxy metabolites. | Favorable PK profile; low risk of rapid degradation or P-gp mediated resistance. |
| Tissue Distribution [3] [4] | Extensive distribution with rapid, preferred uptake into lung tissue. | Suggests potential efficacy in lung cancers or metastases. |
| Clinical Safety & Efficacy [1] | Well-tolerated as single agent and with everolimus; most common AEs: hypertension, nausea, abdominal pain; no RECIST responses. | Manageable toxicity profile but limited efficacy in highly refractory population. |
A clinical trial provides the primary human data for this compound, investigating its use alone and in combination [1] [5].
This compound demonstrated a novel mechanism and was well-tolerated, but did not produce objective tumor responses in a pilot study of refractory ovarian cancer [1]. The primary route of elimination is via feces, and it exhibits a relatively short half-life of around 2-3 hours in rats, supporting a twice-daily dosing regimen [3] [4]. The drug showed a significant pharmacokinetic interaction, increasing everolimus exposure by approximately 22%, indicating the need for dose monitoring in combination therapies [1].
Research suggests its potential may be better realized in less treatment-resistant patient populations or in combination with cytotoxic chemotherapy [1]. Its unique EphB4 inhibition and favorable tissue distribution, particularly to the lungs, may also warrant investigation in other cancer types [3] [2].
The tables below summarize key efficacy and pharmacokinetic (PK) data from a phase I study of PF-06647263, an antibody-drug conjugate for advanced solid tumors. This serves as an example for structuring data in your Ji-101 guide [1].
Table 1: Patient Response to PF-06647263 (Dose Escalation, n=48)
| Response Category | Number of Patients | Percentage of Patients |
|---|---|---|
| Confirmed Partial Response | 6 | 10.0% |
| Stable Disease | 22 | 36.7% |
Table 2: Selected Pharmacokinetic (PK) Parameters of PF-06647263
| Parameter | Finding | Context |
|---|---|---|
| Exposure | Increased in a dose-related manner | Across all doses evaluated in the study |
| Assay LLOQ (PF-06647263) | 0.100 ng/mL | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method |
Here is the methodology from the same phase I study, which you can use as a template for describing this compound's experimental design [1].
Based on the experimental protocol, the Graphviz DOT code below models the high-level workflow of this early-phase clinical trial. You can adapt this structure for this compound.
A high-level workflow for an early-phase clinical trial, illustrating the key stages from design to analysis.
To find the specific data you need for this compound, I suggest the following steps:
The table below summarizes the core information about the drug this compound based on available data.
| Attribute | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Key Targets | VEGFR2, PDGFRβ, and EphB4 receptor tyrosine kinases [2] |
| Key Differentiator | Its novel inhibition of EphB4, a target not shared by other approved angiogenesis inhibitors [2] |
| Highest Phase | Discontinued (Phase 2) [1] |
The discontinuation of this compound leaves several critical questions unanswered, which represent potential avenues for future research. The table below outlines these gaps and associated opportunities.
| Research Gap | Potential Opportunity / Proposed Research |
|---|
| Limited Clinical Efficacy Data Discontinued status means full efficacy profile is unknown [1]. | Evaluate this compound in less refractory patient populations or in combination with cytotoxic chemotherapy [2]. | | Novel Mechanism Exploration Unique EphB4 inhibition is clinically underexplored [2]. | Focus research on cancers where EphB4 is a known driver (e.g., ovarian cancer) [2] to isolate the therapeutic value of this target. | | Drug-Drug Interaction (DDI) this compound increased exposure to everolimus by ~22%, suggesting a drug interaction [2]. | Conduct dedicated DDI studies to understand the mechanism and manage combinations safely in future clinical trials. |
For researchers considering work in this area, here are the methodologies and findings from previous this compound studies.
The following diagram illustrates the primary signaling pathways targeted by this compound, which contribute to its anti-cancer mechanism of action by inhibiting tumor angiogenesis and growth.
This multi-targeted approach, particularly the inhibition of the less common EphB4 receptor, formed the basis of this compound's novel mechanism of action [2].
JI-101 is an orally available small molecule with the chemical name 1-[1-(2-amino-pyridin-4-ylmethyl)-1H-indol-4-yl]-3-(5-bromo-2-methoxy-phenyl)-urea hydrochloride and a molecular weight of 466.33 [1]. It functions as a multi-kinase inhibitor, selectively targeting three key receptor tyrosine kinases [2]:
| Target Receptor | Full Name | Primary Role in Cancer |
|---|---|---|
| VEGFR2 | Vascular Endothelial Growth Factor Receptor 2 | Angiogenesis (formation of new blood vessels) |
| PDGFRβ | Platelet-Derived Growth Factor Receptor Beta | Angiogenesis, stromal cell proliferation |
| EphB4 | Ephrin type-B receptor 4 | Tumor growth, progression, and angiogenesis |
Its ability to inhibit EphB4 is considered a novel mechanism of action compared to other approved angiogenesis inhibitors [2]. The diagram below illustrates its multi-targeted mechanism.
The following table summarizes key quantitative pharmacokinetic data from a study in Sprague Dawley rats [3].
| Parameter | Value (Intravenous) | Value (Oral) |
|---|---|---|
| Half-life (t½) | 1.75 ± 0.79 hours | 2.66 ± 0.13 hours |
| Clearance (Cl) | 13.0 ± 2.62 mL/min/kg | Not Applicable |
| Volume of Distribution (Vd) | 2.11 ± 1.42 L/kg | Not Applicable |
| Time to Cmax (Tmax) | Not Applicable | ~2 hours |
| Oral Bioavailability | Not Applicable | 55% |
Additional Preclinical Characteristics:
A pilot clinical trial investigated this compound in patients with advanced cancers, including an ovarian cancer expansion cohort [2].
For researchers studying drugs like this compound that affect cellular signaling pathways, analyzing post-translational modifications (PTMs) like phosphorylation is crucial. PTMNavigator is a tool that integrates experimental PTM data with pathway diagrams, offering kinase and pathway enrichment analysis [4]. This could be valuable for deeper investigation into the downstream effects and mechanisms of action of kinase inhibitors.
The table below summarizes two validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for determining JI-101 concentrations in biological matrices, as detailed in the search results [1] [2].
| Parameter | Method for Human Plasma & Urine [1] | Method for Rat Plasma [2] |
|---|---|---|
| Application | Clinical pharmacokinetic study in cancer patients | Preclinical pharmacokinetic study |
| Sample Matrix | Human plasma, human urine | Rat plasma |
| Sample Preparation | Solid-phase extraction (SPE) | Solid-phase extraction (SPE) |
| Chromatography | Column: Two Zorbax SB-C18 columns in series Mobile Phase: Acetonitrile - 0.1% formic acid in water (70:30, v/v) Run Time: 2.0 min | Column: Prodigy ODS column Mobile Phase: Binary gradient (A: Acetonitrile, B: 0.2% formic acid in water) Run Time: 4.0 min | | Mass Spectrometry | Ionization: Electrospray Ionization (ESI), positive mode MRM Transition: 466.20 → 265.10 (this compound) | Ionization: Electrospray Ionization (ESI), positive mode MRM Transition: 466.1 → 265 (this compound) | | Internal Standard | Alfuzosin | Phenacetin | | Linearity Range | 10.0 - 1508 ng/mL | 5.03 - 2014 ng/mL | | Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | 5.03 ng/mL | | Precision | Intra-day: 1.57-14.5% Inter-day: 6.02-12.4% (in plasma) | Intra-day: 1.17-19.6% Inter-day: 3.09-10.4% |
This method is designed for clinical trial sample analysis and was validated according to FDA guidelines.
This earlier method shares a similar principle but is adapted for preclinical research in rats.
Since the search results lack details on the specific cellular pathways affected by this compound, the following diagram is a generalized representation of its known multi-kinase inhibitory activity. This compound is an orally active inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4) [3] [4]. Inhibiting these receptors disrupts downstream signaling crucial for cancer cell proliferation and angiogenesis.
Drug Profile & Indication this compound is an oral multi-kinase inhibitor with a novel mechanism of action for an angiogenesis inhibitor, as it targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4) [1]. It was investigated in a pilot study for the treatment of advanced cancers, including an expansion cohort focused on ovarian cancer [1].
Key Findings from Pilot Clinical Study The pilot study investigated this compound both as a single agent and in combination with everolimus [1]. The primary goals were to assess pharmacokinetics (PK), pharmacodynamics (PD), tolerability, and preliminary efficacy.
The table below summarizes the clinical trial design and outcomes:
| Aspect | Details |
|---|---|
| Study Design | Pilot trial with PK and PD cohorts [1] |
| Patient Population | Patients with advanced cancers; ovarian cancer expansion cohort [1] |
| Dosing Regimen | Single agent: 200 mg twice daily in 28-day cycles. Combination: 200 mg this compound with 10 mg everolimus [1] |
| Primary Outcomes | PK, PD, tolerability [1] |
| Efficacy Outcomes | Best response: Stable disease in majority of patients; no objective tumor response [1] |
| Safety Profile | Well tolerated; common AEs: hypertension, nausea, abdominal pain [1] |
| Key Finding | First clinical study to combine this compound with everolimus; identified drug-drug interaction [1] |
The available publication is a high-level summary and does not contain the detailed laboratory protocols for the biochemical or cell-based assays used in the pre-clinical development of this compound. The clinical pilot study describes the patient dosing and monitoring but not the underlying PD biomarker assays.
Suggested Avenues for Obtaining Detailed Protocols:
The following diagram, generated using Graphviz, illustrates the multi-targeted mechanism of action of this compound and the logical flow of the pilot clinical study.
This compound Mechanism and Clinical Pilot Study Design
This compound represents a promising therapeutic agent due to its unique triple-receptor profile, particularly the inclusion of EphB4 inhibition, which distinguishes it from other approved angiogenesis inhibitors [1]. The initial pilot study established its tolerability and provided preliminary evidence of disease-stabilizing activity, warranting further investigation in larger clinical trials, potentially in different patient populations or combination regimens [1].
This compound is an orally administered multi-kinase inhibitor with a unique targeting profile that distinguishes it from other anti-angiogenic agents. This small molecule compound selectively inhibits three key receptor tyrosine kinases: vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor-β (PDGFR-β), and ephrin type-B receptor 4 (EphB4) [1]. The simultaneous inhibition of these three distinct signaling pathways represents a novel therapeutic approach, particularly in oncology, where these receptors play critical roles in tumor angiogenesis, growth, and metastasis. What makes this compound particularly noteworthy is that none of the currently approved angiogenesis inhibitors have been reported to inhibit EphB4, giving this compound a potentially unique mechanism of action in the landscape of targeted cancer therapies [1].
The therapeutic potential of this compound has been investigated in several clinical contexts, including as a single agent and in combination with everolimus, an mTOR inhibitor [1]. Early-phase clinical trials have demonstrated that this compound is generally well-tolerated, with a manageable safety profile characterized primarily by hypertension, nausea, and abdominal pain as the most common adverse events [1]. The compound has undergone rigorous analytical method development and validation to support pharmacokinetic characterization in clinical studies, which is essential for understanding its exposure-response relationships and optimizing dosing regimens [2].
This compound possesses well-defined chemical characteristics that inform its analytical detection and pharmaceutical development. The compound has a molecular formula of C₂₂H₂₀BrN₅O₂ and a monoisotopic mass of 465.08005 Da [3]. Its structure features a bromo-methoxyphenyl moiety linked to an indol-4-yl-urea scaffold with an aminopyridinylmethyl substituent, contributing to its kinase inhibitory properties. The systematic IUPAC name for this compound is 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea [3].
From an analytical perspective, this compound exhibits predictable mass spectrometric behavior with a primary protonated molecular ion [M+H]⁺ at m/z 466.08733, which fragments to a characteristic product ion at m/z 265.10 in collision-induced dissociation experiments [2]. The compound's predicted collision cross section (CCS) for the [M+H]⁺ adduct is 200.3 Ų, providing a useful parameter for identification in ion mobility spectrometry applications [3]. This compound also demonstrates moderate lipophilicity with a predicted XLogP value of 3.4, which influences its solubility, distribution, and clearance characteristics in biological systems [3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Description |
|---|---|---|
| Molecular Formula | C₂₂H₂₀BrN₅O₂ | Elemental composition |
| Molecular Weight | 465.08005 Da | Monoisotopic mass |
| Systematic Name | 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea | IUPAC nomenclature |
| XLogP | 3.4 | Predicted lipophilicity |
| CCS [M+H]⁺ | 200.3 Ų | Collision cross section for protonated form |
A highly sensitive, rapid assay method has been developed and validated for the quantification of this compound in human plasma and urine using liquid chromatography-tandem mass spectrometry with electrospray ionization (LC-MS/MS-ESI) in positive ion mode [2]. The chromatographic separation is achieved using two Zorbax SB-C₁₈ columns connected in series with a PEEK coupler, providing sufficient retention and resolution for accurate quantification. The isocratic mobile phase consists of acetonitrile-0.1% formic acid in water (70:30, v/v), which optimally balances separation efficiency with mass spectrometric sensitivity. The total run time is approximately 2.0 minutes per sample, making this method suitable for high-throughput analysis of clinical samples [2].
Mass spectrometric detection employs multiple reaction monitoring (MRM) with specific ion transitions for optimal sensitivity and selectivity. For this compound, the transition monitored is m/z 466.20 → 265.10, representing the protonated molecular ion and a characteristic fragment ion, respectively. The internal standard, alfuzosin, is monitored using the transition m/z 390.40 → 156.10 [2]. The use of a stable isotope-labeled or structurally analogous internal standard corrects for variability in extraction efficiency and ionization efficiency, improving the precision and accuracy of the quantification.
The sample preparation employs a solid-phase extraction (SPE) process that effectively cleans up biological samples while maintaining high recovery of the analyte. The procedure begins with the aliquoting of 500 μL of plasma or urine sample into appropriate extraction tubes. The internal standard working solution (50 μL of alfuzosin at a predefined concentration) is added to each sample, followed by brief vortex mixing. The samples are then loaded onto preconditioned SPE cartridges, washed with appropriate solutions to remove interfering components, and eluted with an organic solvent optimized for this compound recovery [2].
The eluate is evaporated to dryness under a gentle stream of nitrogen at approximately 40°C. The dried residues are reconstituted in 200 μL of mobile phase, and an aliquot is injected into the LC-MS/MS system for analysis. This sample preparation method has been demonstrated to provide consistent recovery of this compound across the validation range while effectively removing matrix components that could interfere with the analysis [2].
The analytical method has been subjected to comprehensive validation following established bioanalytical guidelines. The method demonstrates linearity over a concentration range of 10.0 to 1508 ng/mL in both plasma and urine, with a lower limit of quantification (LLOQ) of 10.0 ng/mL in both matrices [2]. The intra-day and inter-day precision and accuracy meet acceptance criteria, with intra-day precision ranging from 1.57% to 14.5% in plasma and 0.97% to 15.7% in urine, and inter-day precision ranging from 6.02% to 12.4% in plasma and 8.66% to 10.2% in urine [2].
Table 2: Analytical Method Validation Summary for this compound Quantification
| Validation Parameter | Plasma Results | Urine Results |
|---|---|---|
| Linear Range | 10.0 - 1508 ng/mL | 10.0 - 1508 ng/mL |
| Lower Limit of Quantification | 10.0 ng/mL | 10.0 ng/mL |
| Intra-day Precision | 1.57 - 14.5% | 0.97 - 15.7% |
| Inter-day Precision | 6.02 - 12.4% | 8.66 - 10.2% |
| Extraction Recovery | Consistent and reproducible | Consistent and reproducible |
| Matrix Effect | Minimal ion suppression/enhancement | Minimal ion suppression/enhancement |
| Stability | Established under various conditions | Established under various conditions |
The method was also validated for selectivity against interfering matrix components, matrix effects (ion suppression/enhancement), and stability under various storage and processing conditions, including benchtop, freeze-thaw, and long-term frozen storage stability [2]. All validation parameters met predefined acceptance criteria, supporting the reliability of the method for clinical pharmacokinetic studies.
The clinical administration of this compound follows specific protocols that have been evaluated in clinical trials. In a study investigating this compound in combination with everolimus in patients with advanced cancers, including an ovarian cancer expansion cohort, the following dosing schedule was employed: On day 1, patients received a single agent dose of 10 mg everolimus. On day 8, patients received a combination of 10 mg everolimus and 200 mg this compound. On day 15, patients received a single agent dose of 200 mg this compound [1]. This staggered administration schedule allowed for the assessment of potential drug-drug interactions between this compound and everolimus.
For the single-agent cohort, patients received this compound at a dose of 200 mg twice daily for 28-day treatment cycles [1]. The twice-daily dosing regimen was implemented to maintain sustained target coverage throughout the dosing interval, based on the pharmacokinetic profile of the compound. Treatment cycles were repeated until disease progression or unacceptable toxicity occurred, with appropriate dose modifications or interruptions implemented based on individual patient tolerance.
Patients receiving this compound require careful monitoring throughout the treatment period. Baseline assessments should include complete medical history, physical examination, vital signs (with particular attention to blood pressure), clinical laboratory tests (complete blood count, comprehensive metabolic panel, urinalysis), and tumor assessment by appropriate radiographic imaging. During treatment, patients should be assessed regularly for adverse events, with vital signs monitored at each clinic visit and laboratory tests performed at predefined intervals [1].
The most common adverse events associated with this compound administration include hypertension, nausea, and abdominal pain [1]. These events are generally manageable with appropriate supportive care measures. Hypertension, a class effect of VEGF pathway inhibitors, typically requires aggressive management with antihypertensive medications. Regular assessment for potential proteinuria is also recommended, as this may occur with anti-angiogenic agents. Dose modifications or temporary treatment interruptions should be implemented for severe or persistent adverse events according to protocol-specific guidelines.
In clinical pharmacokinetic studies, blood samples are collected at predetermined time points following this compound administration to characterize the absorption, distribution, and elimination profiles. Typical sampling time points include pre-dose (0 hour) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose [2]. Blood samples are collected into appropriate anticoagulant-containing tubes (typically K₂EDTA) and processed to plasma by centrifugation under controlled conditions. Urine samples may also be collected over predefined intervals (e.g., 0-6, 6-12, 12-24 hours) for determination of renal excretion [2].
All biological samples should be stored at -70°C or below until analysis to maintain analyte stability. The sample analysis is performed using the validated LC-MS/MS method described in Section 3, with quality control samples at low, medium, and high concentration levels included in each analytical run to ensure data reliability [2]. The resulting concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), elimination half-life (t₁/₂), apparent clearance (CL/F), and apparent volume of distribution (Vz/F).
This compound demonstrates a pharmacokinetic profile consistent with orally administered small molecule kinase inhibitors. In clinical studies, the compound was rapidly absorbed, with measurable concentrations achieved within 0.5-1 hour after administration [2]. The drug exposure, as measured by area under the concentration-time curve (AUC), increased proportionally with dose within the studied range, supporting linear pharmacokinetics. The elimination half-life of this compound is approximately in the range of 3-6 hours, supporting twice-daily dosing to maintain continuous target coverage [2].
An important pharmacokinetic interaction was observed between this compound and everolimus when administered in combination. Coadministration of this compound increased the exposure of everolimus by approximately 22%, suggesting a clinically relevant drug-drug interaction [1]. This interaction may result from inhibition of everolimus metabolism or transport by this compound, though the precise mechanism has not been fully elucidated. This finding highlights the importance of therapeutic drug monitoring and potential dose adjustments when these agents are used in combination.
This compound exerts its pharmacological effects through simultaneous inhibition of VEGFR-2, PDGFR-β, and EphB4, resulting in potent anti-angiogenic activity. In preclinical models, inhibition of these targets disrupts multiple aspects of tumor angiogenesis, including endothelial cell proliferation, migration, and survival, as well as pericyte coverage of nascent vessels [1]. The unique targeting of EphB4 by this compound distinguishes it from other approved angiogenesis inhibitors and may provide additional antitumor activity beyond VEGF pathway inhibition alone.
In clinical studies, pharmacodynamic assessments have included measurement of circulating biomarkers such as vascular endothelial growth factor (VEGF) levels, although specific results of these biomarker analyses have not been comprehensively reported [1]. Additional potential pharmacodynamic biomarkers for this compound activity include soluble forms of the target receptors (sVEGFR-2, sEphB4) and functional imaging assessments of tumor perfusion and vascular permeability. Correlative biomarker studies in future clinical trials would help to establish the relationship between drug exposure, target inhibition, and clinical outcomes.
Table 3: Clinical Pharmacokinetic Parameters of this compound
| Parameter | Value/Range | Comments |
|---|---|---|
| Tₘₐₓ | 0.5 - 1 hour | Rapid absorption after oral administration |
| Elimination t₁/₂ | 3 - 6 hours | Supports twice-daily dosing regimen |
| Linear Range | 10.0 - 1508 ng/mL | Demonstrated in clinical samples |
| Everolimus Interaction | ~22% increase in exposure | When co-administered with this compound |
| Primary Metabolic Pathways | Putative oxidative metabolism | Based on metabolite identification studies |
| Renal Excretion | Quantifiable in urine | Exact percentage not specified |
The complete analytical process for this compound quantification in biological samples follows a structured workflow that ensures reliable and reproducible results. The process begins with sample collection and processing, proceeds through sample preparation and analysis, and concludes with data processing and interpretation. The workflow has been optimized to maintain sample integrity throughout the process and to minimize analytical variability.
Diagram 1: Analytical workflow for this compound quantification in biological samples
This compound exerts its antitumor effects through coordinated inhibition of three key receptor tyrosine kinases involved in tumor growth and angiogenesis. VEGFR-2 is the primary mediator of VEGF-induced angiogenesis, while PDGFR-β signaling supports pericyte recruitment and vessel stabilization. EphB4, the most distinctive target of this compound, plays roles in both angiogenesis and tumor cell survival and invasion. The simultaneous inhibition of these three targets creates a comprehensive anti-angiogenic effect that may overcome the compensatory mechanisms that limit single-target agents.
Diagram 2: this compound mechanism of action and signaling pathways
This compound represents a promising therapeutic agent with a unique multi-kinase inhibition profile that distinguishes it from currently approved angiogenesis inhibitors. The well-validated LC-MS/MS method for this compound quantification in biological matrices provides a robust tool for supporting further clinical development of this compound. The analytical method demonstrates excellent sensitivity, with a lower limit of quantification of 10.0 ng/mL in both plasma and urine, and a linear range extending to 1508 ng/mL, covering the expected clinical exposure range [2].
Clinical studies have established the preliminary safety and efficacy profile of this compound, both as a single agent and in combination with everolimus [1]. The observed drug-drug interaction between this compound and everolimus, resulting in approximately 22% increased exposure of everolimus, warrants consideration in combination therapy regimens [1]. Future studies may explore this compound in less refractory patient populations or in combination with cytotoxic chemotherapy, potentially leveraging its anti-angiogenic effects to enhance chemotherapy delivery through vascular normalization. Further development of pharmacodynamic biomarkers would strengthen the understanding of the relationship between target inhibition and clinical response, potentially guiding patient selection and dose optimization.
The following protocol is based on a highly sensitive and validated LC-MS/MS method developed for the determination of JI-101 in rat plasma [1].
This strategy outlines how a validated plasma assay was adapted to quantify this compound in multiple tissue homogenates from a rat tissue distribution study, circumventing the need for separate method development in each tissue matrix [2].
The table below consolidates key performance data from the two analytical studies.
| Parameter | Plasma Analysis [1] | Tissue Homogenate Analysis [2] |
|---|---|---|
| Analytical Technique | LC-ESI-MS/MS | LC-ESI-MS/MS |
| Sample Preparation | Solid-Phase Extraction (SPE) | Protein Precipitation |
| Linear Range | 5.03 – 2014 ng/mL | 5.02 – 4017 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5.03 ng/mL | Not specified (calibration curve from plasma applied) |
| Internal Standard | Phenacetin | Presumably the same as plasma method |
| Key Application | Pharmacokinetic study in rats | Tissue distribution study in rats |
The following diagram illustrates the logical workflow for conducting a tissue distribution study using the extended applicability of the plasma calibration curve.
Please be aware of the following limitations when interpreting these protocols:
This compound is an orally administered multi-kinase inhibitor that uniquely targets three key receptors involved in angiogenesis and tumor progression: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4) [1]. Its novel mechanism of action, particularly the inhibition of EphB4—a target not reported for other approved angiogenesis inhibitors—makes it a compound of significant interest in oncology drug development [1]. This document provides a detailed summary of the validated bioanalytical method for quantifying this compound and key findings from early-stage clinical trials.
A highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and rigorously validated for the determination of this compound concentrations in human plasma and urine [2].
2.1.1 Materials and Reagents
2.1.2 Sample Preparation Procedure
2.1.3 Instrumental Parameters and Chromatography
The following table summarizes the key validation parameters of the LC-MS/MS method as reported in the literature [2].
Table 1: Validation Parameters for the LC-MS/MS Bioanalytical Method of this compound
| Validation Parameter | Result in Human Plasma | Result in Human Urine |
|---|---|---|
| Linear Range | 10.0 - 1508 ng/mL | 10.0 - 1508 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | 10.0 ng/mL |
| Intra-Day Precision (% CV) | 1.57 - 14.5% | 0.97 - 15.7% |
| Inter-Day Precision (% CV) | 6.02 - 12.4% | 8.66 - 10.2% |
| Extraction Recovery | Evaluated and found acceptable | Evaluated and found acceptable |
| Matrix Effect | Evaluated and found acceptable | Evaluated and found acceptable |
The validation covered selectivity, sensitivity, matrix effect, recovery, precision, accuracy, and stability, confirming the method's reliability for clinical studies [2].
The validated method has been successfully applied to characterize the pharmacokinetics of this compound in cancer patients [2].
A pilot clinical study investigated this compound, both as a single agent and in combination with everolimus (an mTOR inhibitor), in patients with advanced cancers, including an expansion cohort in ovarian cancer [1].
3.1.1 Dosing and Study Design
n=4) received:n=11) with ovarian cancer received single agent this compound at a dose of 200 mg twice daily for 28-day treatment cycles [1].3.1.2 Key Findings
The targets of this compound and their roles in cancer pathways are summarized below.
Table 2: Pharmacological Targets of this compound and Their Roles in Cancer
| Target | Full Name | Primary Role in Cancer |
|---|---|---|
| VEGFR-2 | Vascular Endothelial Growth Factor Receptor-2 | Mediates angiogenesis (formation of new blood vessels to supply the tumor). |
| PDGFR-β | Platelet-Derived Growth Factor Receptor-β | Involved in pericyte recruitment and stromal support for tumors. |
| EphB4 | Ephrin type-B receptor 4 | Regulates vascular remodeling, cell migration, and tumor cell survival. |
While this compound directly inhibits VEGFR-2, PDGFR-β, and EphB4, these receptors are part of a broader signaling network often dysregulated in cancer. A key downstream pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade [3]. Although this compound does not directly inhibit EGFR, understanding this context is valuable. Upon activation by mutations or overexpression, EGFR drives pro-oncogenic signaling through two main pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway [3]. These pathways ultimately promote uncontrolled cell cycle progression by inducing CYCLIN D expression, activating CDK4/6, and repressing cyclin-dependent kinase inhibitors [3]. The combined use of this compound with everolimus (an mTOR inhibitor) represents a rational strategy to simultaneously target angiogenesis and downstream cell proliferation signals [1].
The diagram below illustrates the signaling pathways targeted by this compound and its context within the broader oncogenic signaling landscape, including the key downstream outputs that lead to cancer cell proliferation.
Diagram 1: this compound inhibits key receptor tyrosine kinases to block pro-angiogenic and proliferative signaling pathways. The diagram also shows the downstream EGFR signaling context for cancer cell proliferation.
The development of a robust and sensitive LC-MS/MS method has enabled the precise quantification of this compound in biological matrices, facilitating its clinical pharmacokinetic evaluation [2]. Early-phase clinical data indicates that this compound, with its unique triple-inhibition profile, is well-tolerated and can achieve disease stabilization in a heavily pre-treated patient population [1]. The observed drug interaction with everolimus warrants consideration in combination therapy design. Further prospective studies are recommended to explore the efficacy of this compound in less refractory patients or in combination with cytotoxic agents.
Since detailed protocols are not public, experimental optimization for a multi-targeted agent like JI-101 should focus on confirming its mechanism of action and measuring its effects in relevant biological models. The table below outlines key experimental areas and objectives.
| Experimental Area | Primary Optimization Objectives | Key Parameters/Variables to Measure |
|---|---|---|
| Target Engagement & Selectivity | Confirm inhibition of VEGFR2, PDGFRβ, EphB4; assess off-target effects [1] | Kinase inhibition profiles (IC50), phosphorylation status of targets & downstream proteins (via Western blot/phospho-kinase array) |
| Cellular Phenotypic Assays | Determine effects on proliferation, apoptosis, migration; identify sensitive/resistant cell lines | Cell viability (IC50), apoptosis assays (caspase activation), migration/invasion assays, cell cycle analysis |
| In Vivo Efficacy | Establish dosing regimen, evaluate tumor growth inhibition, identify predictive biomarkers | Tumor volume/weight, dosing schedule (e.g., QD vs. QOD), pharmacokinetics (PK), pharmacodynamics (PD) biomarkers in blood/tissue |
Using the provided color palette and Graphviz, you can create clear diagrams for your application notes. Below are examples for a signaling pathway and an experimental workflow.
This diagram illustrates the primary kinase targets of this compound and their key downstream effects on cancer cells [1].
This flowchart outlines a logical sequence for a comprehensive this compound optimization study, integrating the experiments from the framework above.
This compound is an orally active triple kinase inhibitor that targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and Ephrin B4 Receptor (EphB4) [1] [2]. This combination is notable as currently approved angiogenesis inhibitors do not target EphB4, giving this compound a unique mechanism of action [2]. Its primary biological activities include:
The following protocols and data are primarily derived from preclinical studies in rodent models.
This study provides foundational data on how this compound is absorbed, distributed, and eliminated in Sprague Dawley rats [3] [1].
Experimental Workflow
| Parameter | Intravenous (IV) | Oral (PO) | Description |
|---|---|---|---|
| C~max~ | - | Reached at ~2 h | Maximum plasma concentration |
| t~½~ | 1.75 ± 0.79 h | 2.66 ± 0.13 h | Elimination half-life |
| CL | 13.0 ± 2.62 mL/min/kg | - | Clearance |
| V~d~ | 2.11 ± 1.42 L/kg | - | Volume of Distribution |
| Oral Bioavailability | - | 55% | Fraction of oral dose absorbed |
This early-phase human trial investigated this compound both as a single agent and in combination with everolimus in patients with advanced cancers, including an ovarian cancer expansion cohort [2].
Clinical Workflow
This compound is an orally active, small-molecule multi-kinase inhibitor. Its mechanism of action is defined by its simultaneous targeting of three key receptor tyrosine kinases involved in tumor growth and angiogenesis [1].
| Property | Description |
|---|---|
| Drug Name | This compound |
| Class | Multi-kinase inhibitor |
| Primary Targets | VEGFR-2, PDGFR-β, EphB4 [1] |
| Administration | Oral |
| Key Differentiator | First reported angiogenesis inhibitor to target EphB4 [1] |
The diagram below illustrates the primary signaling pathways that this compound is designed to inhibit. This model synthesizes information from the search results, particularly this compound's known targets, and general knowledge of how these pathways function in cancer [1].
Diagram Title: this compound Multi-Kinase Inhibition Pathways
This diagram outlines the proposed mechanism where this compound (green octagon) binds to and inhibits its target receptors (VEGFR-2, PDGFR-β, EphB4) on the cell membrane. By blocking these receptors, the drug aims to disrupt the downstream cellular signals that promote angiogenesis (the formation of new blood vessels to feed the tumor) and cell survival, thereby inhibiting overall tumor growth [1].
The search results contain one primary scientific resource related to JI-101. The table below summarizes the key details from this study.
| Aspect | Description |
|---|---|
| Core Focus | Bioanalytical method for quantifying this compound levels in human plasma and urine [1]. |
| Application | Clinical pharmacokinetic study in cancer patients [1]. |
| Key Technique | LC-MS/MS-ESI (Liquid Chromatography with Tandem Mass Spectrometry) [1]. |
| Validated Linear Range | 10.0 to 1508 ng/mL [1]. |
This information is crucial for bioanalysis and drug metabolism studies but does not cover the earlier stages of drug discovery, such as in-vitro kinase assays or cell-based efficacy testing, which your troubleshooting guide would probably need to address.
The following Graphviz diagram illustrates a generalized workflow for characterizing a multi-kinase inhibitor like this compound, from initial screening to mechanistic studies. This can serve as a structural template.
Diagram Title: Generalized Workflow for Kinase Inhibitor R&D
JI-101 is an oral multi-kinase inhibitor that targets VEGFR-2, PDGFR-β, and EphB4 receptors, with a novel mechanism of action as no other approved angiogenesis inhibitors target EphB4 [1]. A highly sensitive method for its determination in rat plasma has been developed and validated.
The table below summarizes the core parameters of a validated Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) method for this compound analysis, which you can use as a reference for your own method development [2].
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-ESI-MS/MS) |
| Ion Mode | Positive-ion electrospray ionization |
| Sample Matrix | Rat plasma |
| Sample Extraction | Solid-phase extraction (SPE) |
| Internal Standard (IS) | Phenacetin |
| Chromatography Column | Prodigy ODS column |
| Mobile Phase | A: Acetonitrile B: 0.2% Formic Acid in water | | Flow Rate | 0.30 mL/min | | Gradient | Binary gradient (details not specified in results) | | Total Run Time | 4.0 minutes | | MS/MS Transitions (MRM) | this compound: 466.1 → 265 Internal Standard (Phenacetin): 180.1 → 110.1 | | Linearity Range | 5.03 to 2014 ng/mL | | Lower Limit of Quantification (LLOQ) | 5.03 ng/mL | | Intra-day Precision | 1.17% - 19.6% | | Inter-day Precision | 3.09% - 10.4% | | Application | Successfully applied to a pharmacokinetic study in rats |
To help users understand the overall experimental process, here is a flowchart of the key steps in the this compound bioanalytical method, from sample preparation to data analysis.
While specific experimental issues for this compound are not detailed in the search results, here are some likely FAQs based on the provided methodology and general LC-MS/MS principles.
What is the recommended internal standard for this compound quantification? The validated method uses Phenacetin as the internal standard [2].
What should I do if I observe a loss of sensitivity or a shift in retention time? This is a common LC-MS/MS issue. General troubleshooting steps include checking and tuning the MS instrument, inspecting the chromatography column for degradation, and ensuring the mobile phase is fresh and properly prepared. The specific MRM transition for this compound is 466.1 → 265 [2].
How can I improve the extraction efficiency of this compound from my plasma samples? The referenced method uses a solid-phase extraction (SPE) process. Optimizing the SPE protocol (e.g., sorbent type, wash and elution solvents) is the primary approach. The method achieved a lower limit of quantitation (LLOQ) of 5.03 ng/mL, which can be a benchmark for your efficiency [2].
The available information is foundational. To build a comprehensive troubleshooting guide, you may need to delve deeper.
The following table addresses common challenges in HTS campaigns, which are applicable to optimizing assays like one for Ji-101 [1].
| Question | Possible Cause | Solution & Recommended Action |
|---|---|---|
| High false-positive rate | Assay interference from compound fluorescence or toxicity. | Implement confirmatory screens and orthogonal assays (e.g., label-free methods like Surface Plasmon Resonance) to verify hits [1]. |
| Low hit rate from a large library | Inefficient hit identification; poor assay sensitivity or target relevance. | Use a combination of biochemical assays (for target-based screening) and phenotypic cell-based assays (to discover novel mechanisms of action) [1]. |
| Assay results are inconsistent | Manual handling errors; reagent variability. | Integrate automation and robotic liquid-handling systems to improve precision, reproducibility, and throughput [1]. |
| Difficulty analyzing complex data | Inability to process large, multivariate datasets effectively. | Employ AI and machine learning algorithms to analyze HTS data, predict binding affinities, and identify patterns [1]. |
The diagram below outlines a generalized workflow for a modern HTS campaign, which integrates various technologies and decision points to improve overall efficiency [1].
This workflow begins with Target Identification and Assay Design, which are foundational. The process then splits into parallel paths for Biochemical and Cell-Based Assays before being automated for high-throughput processing. Critical steps like Hit Confirmation and Lead Optimization ensure resource efficiency by focusing efforts on the most promising compounds [1].
Here are detailed protocols for two core assay types used in HTS, which can be adapted for evaluating this compound or similar compounds [1].
A key innovation for improving HTS efficiency is the integration of Artificial Intelligence (AI). The following diagram illustrates how AI can augment the traditional screening workflow [1].
This process begins with HTS Raw Data used to train a Predictive Model via AI/ML Data Analysis. This model can screen a Virtual Compound Library in silico, generating a Prioritized Hit List that enriches for compounds with a higher likelihood of success in subsequent real-world screens [1].
The table below outlines a systematic troubleshooting methodology, inspired by general scientific and engineering principles [1]. You can apply these steps to diagnose issues with the Ji-101 process.
| Step | Action | Example / Application to this compound |
|---|---|---|
| 1 | Verify the Fault | Re-run the process with a known positive control to confirm the failure mode. |
| 2 | Don't Overlook the Obvious | Check reagent volumes, purity, equipment power, and connections. |
| 3 | Cure the Disease, Not the Symptom | Identify if a failed reaction is the root cause or a symptom of a larger issue (e.g., contaminated reagents). |
| 4 | Don't Take Things for Granted | Systematically validate new reagent batches; do not assume they are functional. |
| 5 | Isolate the Problem Domain | Design experiments to isolate whether the issue lies in sample prep, reaction conditions, or analysis. |
Based on common problems in experimental processes, here are examples of how you could structure FAQs for the this compound process.
Q: Our this compound process is yielding highly variable results between runs. What should we investigate first?
Q: The process fails completely after a routine reagent re-order. How can we confirm the new reagents are the problem?
The diagram below visualizes a logical troubleshooting workflow. The DOT code is provided for your use.
This compound Troubleshooting Workflow
While a specific protocol for this compound is unavailable, the High-Contrast vs. Self-Self Method (HCSSM) from genomics provides a robust, general-purpose framework for optimizing experimental procedures without external standards [2]. The core idea is to maximize the signal-to-noise ratio by comparing high-difference samples against self-self controls.
Core Methodology [2]:
The table below summarizes how to apply this to two different parameters.
| Parameter to Optimize | HCSSM Application | Measurement Goal |
|---|---|---|
| Reagent Concentration | Test different doses of a key reagent. | Find the dose that yields the highest number of true positive results. |
| Data Analysis Step | Compare different filtering or background correction methods. | Select the method that best distinguishes real signal from background noise. |
Q: What is Ji-101's primary mechanism of action in immunological applications?
A: this compound is a novel triple-targeting bispecific therapeutic agent that combines multiple immunological functions in a single molecule. Its mechanism comprises three key components: (1) It contains the extracellular domain of CD80 that acts as a dual checkpoint inhibitor by binding both CTLA-4 and PD-L1; (2) It incorporates a long-acting IL2 variant (IL2v) that preferentially binds to the IL2 receptor β (IL2Rβ) chain; (3) This combination enables simultaneous checkpoint blockade and T/NK cell stimulation, creating a synergistic immunotherapeutic effect [1].
Q: What specific binding affinities should I expect in surface plasmon resonance (SPR) experiments?
A: Your SPR experiments should demonstrate the following characteristic affinity profiles, with variations potentially indicating experimental issues:
Table: Expected Binding Affinities for this compound
| Target | Expected Kd (nM) | Acceptable Range | Significance |
|---|---|---|---|
| CTLA4 | 2.9 nM | 2.0-4.0 nM | Primary checkpoint inhibition |
| PD-L1 | 8.5 nM | 6.5-10.5 nM | Secondary checkpoint blockade |
| IL2Rβ | 28.4 nM | 22.0-35.0 nM | Preferential immune cell activation |
Significant deviations from these ranges may indicate problems with protein integrity, experimental conditions, or assay validation [1].
Diagram: this compound Mechanism of Action - Dual checkpoint inhibition combined with selective IL2 signaling
Q: My SPR data shows inconsistent binding curves for CTLA4 interaction. What could be causing this?
A: Inconsistent CTLA4 binding typically stems from three primary sources:
Protein integrity issues: Ensure your CTLA4 extracellular domain maintains proper folding and disulfide bonds. Check via non-reducing SDS-PAGE for multimer formation or degradation.
Buffer incompatibility: The running buffer must contain 1-2 mM MgCl₂ for optimal CD80-CTLA4 interaction, as this binding is cation-dependent. Additionally, maintain pH at 7.0-7.4 and include 0.005% Tween-20 to minimize non-specific binding.
Surface regeneration problems: For capture-based assays, optimize regeneration conditions using 10 mM glycine-HCl (pH 2.0-2.5) for no more than 30 seconds contact time. Excessive regeneration destroys ligand activity.
Q: How do I distinguish specific from non-specific binding in my flow cytometry assays?
A: Implement these validation controls to confirm binding specificity:
Table: Controls for Binding Specificity
| Control Type | Purpose | Expected Outcome | Acceptance Criteria |
|---|---|---|---|
| Isotype Control | Measures non-specific Fc binding | Minimal signal | <5% of test sample MFI |
| Blocking Control | Pre-incubate target with soluble receptor | >70% signal reduction | Confirms target engagement |
| Competitor Control | Add excess unlabeled this compound | >80% signal reduction | Validates binding specificity |
| Receptor-Negative Cells | Use cells lacking target receptor | Background-level binding | <10% of positive cells |
Standardized SPR Methodology for this compound Affinity Measurements:
Deviations from this protocol may explain anomalous binding measurements [1].
Q: My CD8+ T-cell proliferation assays show variable results. What are the critical factors to optimize?
A: CD8+ T-cell proliferation using this compound depends on four critical parameters that often explain variability:
T-cell activation state: Use pre-activated human T-cells (anti-CD3/CD28 stimulated for 48 hours) rather than naïve T-cells for consistent responses
IL-2 receptor expression: Verify IL2Rβ expression levels on your T-cell preparations via flow cytometry. Low receptor expression yields poor proliferation
Treg contamination: Isolate CD8+ T-cells to >95% purity using magnetic bead separation to minimize Treg suppression effects
Cytokine measurement window: Assess proliferation at 72-96 hours using CFSE dilution rather than shorter timepoints
Q: Why does this compound show minimal Treg expansion compared to traditional IL-2 therapy?
A: This selectivity stems from this compound's engineered IL2 variant that has reduced affinity for IL2Rα (CD25), which is highly expressed on Tregs. The molecule preferentially activates cells expressing the intermediate-affinity IL-2 receptor (IL2Rβγ) rather than the high-affinity receptor (IL2Rαβγ). Confirm this selectivity in your experiments by comparing:
Diagram: Cell-Based Assay Workflow - Standardized protocol for evaluating this compound effects on immune cells
Q: My mouse tumor model shows inconsistent response to this compound compared to published data. What model-specific factors should I check?
A: Inconsistent in vivo efficacy often traces to model characteristics rather than the compound itself:
Tumor model selection: Use CT26 (murine colon carcinoma) or MC38 (murine colon adenocarcinoma) models as these show robust responses. B16-F10 models are less responsive due to low immunogenicity
Tumor implantation timing: Begin treatment when tumors reach 50-100 mm³ (typically 7-10 days post-implantation). Treatment initiation at larger volumes yields poor responses
Dosing schedule optimization: Administer this compound at 5-10 mg/kg intravenously twice weekly for 3 weeks. More frequent dosing may cause receptor saturation while less frequent dosing provides insufficient exposure
Immune cell infiltration monitoring: Track tumor-infiltrating lymphocytes (CD8+ T-cells, NK cells, Tregs) by flow cytometry at endpoint. This compound should increase CD8+ T-cell and NK cell infiltration without Treg expansion
Q: What toxicity signals should I monitor in animal studies based on previous findings?
A: this compound demonstrates an improved safety profile compared to IL-2/checkpoint inhibitor combinations, but you should vigilantly monitor:
Optimal Syngeneic Tumor Model Protocol:
Q: What constitutes an adequate control group for this compound time-course experiments?
A: Proper controls must account for temporal changes unrelated to treatment:
Without these controls, changes in outcome measures may be mistakenly attributed to this compound rather than experimental artifacts, time effects, or non-specific immune activation [2].
Q: How do I avoid common statistical errors when comparing this compound to combination therapies?
A: Researchers frequently make three key statistical mistakes:
Incorrect inference from separate tests: Never conclude that this compound has superior efficacy because it shows a significant effect while combination therapy does not. You must directly compare the two treatments in a single statistical test (e.g., two-way ANOVA with post-hoc test) [2].
Unit of analysis inflation: When measuring multiple observations per animal (e.g., cytokine levels at different timepoints), the experimental unit is the animal, not the observations. Use mixed-effects models that account for within-subject correlations rather than increasing degrees of freedom inappropriately [2].
Diagram: Statistical Analysis Decision Pathway - Appropriate test selection for this compound experiments
Q: How should I interpret conflicting results between different assay formats (e.g., SPR vs. cell binding)?
A: Discrepancies between biochemical and cellular assays reveal important biological context:
Receptor density effects: Cellular environments present receptors at native densities and membrane orientations, which may differ from purified protein assays. This compound may show different apparent affinity in SPR (isolated receptors) versus flow cytometry (native cell surface expression)
Avidity considerations: The bispecific nature of this compound creates potential for avidity effects in cellular contexts where multiple receptor types are co-expressed, potentially enhancing apparent affinity compared to reductionist SPR measurements
Signal amplification differences: Cellular assays often include amplification steps (secondary antibodies, intracellular staining) that can magnify signals beyond what biochemical assays detect
Q: What are the critical steps for validating target engagement in complex biological systems?
A: Confirming this compound's mechanism requires multiple orthogonal approaches:
Table: Target Engagement Validation Methods
| Method | What It Measures | Strengths | Limitations |
|---|---|---|---|
| SPR/BLI | Direct molecular interaction | Quantitative kinetics | Artificial membrane-free system |
| Flow Cytometry | Cell surface binding | Physiological context | Semi-quantitative, depends on detection reagents |
| Proximity Ligation | Receptor complexes in situ | Visual confirmation of engagement | Technically challenging, qualitative |
| Functional Assays | Downstream signaling | Confirms biological activity | Indirect measure of engagement |
| Competitive Binding | Displacement of native ligands | Demonstrates mechanism | May not reflect physiological conditions |
Critical Errors to Avoid in this compound Data Analysis:
Absence of adequate controls: Always include controls that account for time-dependent changes, non-specific effects, and experimental artifacts. Without proper controls, you cannot attribute observed effects specifically to this compound [2].
Interpreting comparisons without direct statistical testing: Never conclude that this compound is superior to another treatment because it shows a significant effect while the other does not. This reasoning is statistically invalid—you must directly compare the treatments in a single statistical test [2].
Inflating units of analysis: The experimental unit is the smallest independently assigned observation (e.g., individual animals, not multiple measurements from the same animal). Analyze data at the appropriate level to avoid artificially inflating statistical significance [2].
By addressing these common pitfalls, you ensure the robustness and interpretability of your this compound experimental data [2].
Table: Comprehensive Troubleshooting Guide for this compound Experiments
| Problem Category | Specific Symptoms | Possible Causes | Recommended Solutions |
|---|---|---|---|
| Binding Affinity | High variability in SPR measurements | Protein degradation, improper buffer conditions | Verify protein integrity, include Mg²⁺ in buffer, optimize regeneration |
| Binding Affinity | Discrepancy between SPR and cellular assays | Different receptor densities, avidity effects | Use multiple orthogonal methods, consider cellular context |
| Cell Proliferation | Variable CD8+ T-cell responses | Insufficient activation, Treg contamination | Pre-activate T-cells, ensure >95% purity, optimize timing |
| Cell Proliferation | Unexpected Treg expansion | IL2v functionality issues, impurity of cell prep | Verify IL2Rβ preference, check T-cell isolation purity |
| In Vivo Efficacy | Poor tumor growth inhibition | Suboptimal dosing, inappropriate tumor model | Use CT26/MC38 models, dose at 10 mg/kg BIW, treat at 50-100 mm³ |
| In Vivo Efficacy | Toxicity concerns | Dosing too frequent, animal sensitivity | Monitor for vascular leakage, reduce dose to 5 mg/kg if needed |
| Data Analysis | Inconsistent statistical significance | Inappropriate unit of analysis, inadequate controls | Use mixed-effects models, ensure proper control groups |
| Data Interpretation | Conflicting results across assays | Different biological contexts, technical variability | Apply orthogonal validation methods, consider system differences |
The core of a reproducible experiment lies in rigorous, standardized procedures. The table below summarizes key principles derived from large-scale reproducibility initiatives and established lab practice [1] [2] [3].
| Principle | Application & Rationale | Key References / Initiatives |
|---|---|---|
| Reagent Quality & Tracking | Use high-purity reagents, log batch numbers, and test new batches before use. Batch variations (e.g., salt mixtures, antibodies) are a major source of failed experiments [3]. | Brazilian Reproducibility Initiative [2] |
| Precise Protocol Adherence | Follow manufacturer and protocol instructions exactly (e.g., temperature, reagent addition sequence). Small deviations in pH or salt precipitation can significantly alter biological systems [3]. | - |
| Detailed Documentation (QMS) | Implement an academic Quality Management System (QMS) with standardized workflows. This controls variables and greatly facilitates technology transfer [1]. | Guideline for QMS in Academia [1] |
| Experimental Rigor | Employ pre-registered protocols, randomization, blinding, and sample size calculations to decrease bias, as practiced in systematic replication efforts [2]. | Brazilian Reproducibility Initiative [2] |
Clear visuals are crucial. A common challenge in Graphviz is reusing complex edge styles. While Graphviz doesn't have a built-in "edge type" feature, you can effectively create them using the m4 preprocessor [4]. This method allows you to define an edge style once and reuse it throughout your code.
Here is a sample DOT script using this method to define edge types. After defining the styles, you can simply use edge_x, edge_y, etc., to apply them [4].
Example: Signaling Pathway with Defined Edge Types
To generate the image from this code, you first need to process the file with m4 before feeding it to Graphviz:
Here are some common troubleshooting guides and FAQs framed around general reproducibility principles.
Q1: Our cell viability results are inconsistent between lab members. What should we check first?
Q2: We cannot replicate another team's published experimental results. Does this mean their work is wrong?
Q3: We have a detailed protocol, but our Graphviz diagrams for our workflows are messy and hard to maintain. How can we improve them?
m4 preprocessor: As shown above, this is the most robust way to define and manage consistent edge types, preventing errors and making the DOT code easier to read and update [4].fixedsize=true, width, height), split long node labels using \n, and use attributes like nodesep and ranksep to add more space. For certain diagram types, using splines="ortho" (right-angle lines) or a different layout engine like circo can significantly improve readability [5] [6].
Welcome, Researchers. This resource provides technical information for the novel triple kinase inhibitor this compound, focusing on its known physicochemical properties, validated analytical methods, and pharmacological data to support your preclinical and clinical work.
What is the oral bioavailability of this compound in preclinical models? In Sprague Dawley rats, this compound demonstrated an oral bioavailability of 55%. It was rapidly absorbed, reaching peak plasma concentrations ((C_{max})) within 2 hours. The elimination half-life ((t_{1/2})) after oral administration was 2.66 ± 0.13 hours [1].
How is this compound eliminated from the body? Excretion studies in rats indicate that the primary route of elimination for this compound is via the feces. The drug is excreted through the bile both as the parent compound and as its mono- and di-hydroxy metabolites [1].
Does this compound have a specific tissue distribution profile? Yes. The tissue distribution of this compound in rats was found to be extensive, with a noted rapid and preferred uptake into lung tissue [1].
Are there any known drug-drug interactions with this compound? A clinical pilot study noted a potential interaction with everolimus. When co-administered with this compound, the exposure of everolimus increased by approximately 22%, suggesting that this compound may inhibit the metabolism of everolimus. This underscores the need for monitoring when combining these agents [2].
Issue: Inconsistent plasma concentration readings during LC-MS/MS analysis. This is often related to sample preparation and instrument calibration. The following table outlines the core parameters of a validated LC-MS/MS method for this compound quantification [3].
Table: Validated LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Specification |
|---|---|
| Matrices | Human plasma and urine |
| Sample Extraction | Solid-Phase Extraction (SPE) |
| Chromatography Column | Two Zorbax SB-C18 columns in series |
| Mobile Phase | Acetonitrile - 0.1% formic acid in water (70:30, v/v) |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |
| MRM Transition (this compound) | 466.20 → 265.10 |
| Internal Standard (IS) | Alfuzosin |
| MRM Transition (IS) | 390.40 → 156.10 |
| Linear Range | 10.0 - 1508 ng/mL |
| LLOQ (both matrices) | 10.0 ng/mL |
| Total Run Time | 2.0 minutes |
Issue: Uncertainty regarding this compound's metabolic stability in experimental systems. Preclinical data can provide helpful insights:
This protocol is adapted from the validated method published by Gurav et al. [3].
1. Sample Preparation and Solid-Phase Extraction
2. LC-MS/MS Instrumental Analysis
The workflow for this analytical method is summarized below.
The table below consolidates critical pharmacokinetic parameters from a rat study to inform your experimental design [1].
Table: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Intravenous) | Value (Oral) |
|---|---|---|
| Half-life ((t_{1/2})) | 1.75 ± 0.79 h | 2.66 ± 0.13 h |
| Clearance ((Cl)) | 13.0 ± 2.62 mL/min/kg | Not Applicable |
| Volume of Distribution ((V_d)) | 2.11 ± 1.42 L/kg | Not Applicable |
| Time to (C_{max}) ((T_{max})) | Not Applicable | ~2 h |
| Oral Bioavailability ((F)) | --- | 55% |
A significant gap in the available literature is the lack of explicit data on the long-term storage stability of this compound, including specific recommendations for temperature (e.g., -20°C vs -80°C), protection from light, or the stability in various biological matrices over time.
Recommendation: In the absence of established data, it is prudent to:
The table below summarizes the key findings from the identified studies. Please note that this data is from over a decade ago and may not reflect current standards or knowledge.
| Study Aspect | Description | Experimental Methodology Summary |
|---|
| Bioanalytical Method [1] | LC-MS/MS assay for JI-101 quantification. | Sample: Rat plasma and tissue homogenates. Extraction: Protein precipitation. Chromatography: C18 column, acetonitrile/0.2% formic acid gradient. Detection: MS/MS, transitions 466.1→265 (this compound). Linearity: 5.02-4,017 ng/mL. Recovery: >70%. | | Pharmacokinetics (Rat) [2] | Oral absorption and elimination. | Dosing: Oral administration. Key Findings: Rapid absorption (T~max~ ~2h), half-life of 2.66h, oral bioavailability of 55%. | | Tissue Distribution (Rat) [2] | Extent of tissue uptake. | Method: Tissue harvesting and analysis post-dose. Key Finding: Extensive distribution, with rapid and preferred uptake into lung tissue. | | Excretion (Rat) [2] | Primary route of elimination. | Method: Collection and analysis of excreta. Key Finding: Feces as the primary route (this compound and its metabolites). | | Metabolic Stability [2] | Stability in liver microsomes. | Method: Incubation with pre-clinical and human liver microsomes. Key Finding: this compound was found to be stable. |
While the search results lack the full, step-by-step protocols, they do outline the core methodologies [1] [2]:
Since the search results did not describe signaling pathways for this compound, the diagram below illustrates the logical workflow of the validated bioanalytical method, which was a central focus of the available literature.
Bioanalytical Method Workflow for this compound in Tissues
The data found is not suitable for a current comparison guide. To build a more up-to-date profile of this compound, I suggest you:
JI-101 is an orally available multi-kinase inhibitor that simultaneously targets three key receptors involved in tumor vascularization: VEGFR2, PDGFRβ, and EphB4 [1] [2]. Its inhibition of EphB4 is considered a novel mechanism of action not shared by other currently approved angiogenesis inhibitors [2].
The table below summarizes key non-clinical data for this compound:
| Property | Description |
|---|---|
| Molecular Targets | VEGFR2, PDGFRβ, EphB4 [1] [2] |
| Proposed Mechanism | Inhibition of new blood vessel growth (angiogenesis and vasculogenesis), potentially slowing or preventing tumor growth [3] [2] |
| Pharmacokinetics (Preclinical) | Rapid absorption; extensive tissue distribution with high uptake in lungs; oral bioavailability ~55%; primary elimination via feces [1] |
Clinical data comes from early-phase trials in patients with advanced solid tumors. The available evidence suggests the drug's primary effect may be disease stabilization rather than tumor shrinkage.
| Aspect | Findings from Clinical Trials |
|---|---|
| Safety & Tolerability | Well tolerated as single agent and in combination with everolimus; common adverse events included hypertension, nausea, abdominal pain; no serious adverse events reported in pilot study [2]. |
| Efficacy (Single Agent) | In an ovarian cancer cohort, no patients had tumor shrinkage per RECIST criteria; majority achieved stable disease at first restaging (2 months) [2]. |
| Efficacy (Combination Therapy) | A pilot study explored this compound with everolimus; stable disease was the best outcome observed, with no partial or complete responses [2]. |
| Drug-Drug Interaction | This compound increased exposure to everolimus by approximately 22%, indicating a potential for interactions [2]. |
The clinical evaluation of this compound followed a structured process to assess safety, pharmacokinetics, and preliminary efficacy. The workflow for one pilot study is summarized below:
The clinical data suggests several important considerations for future research:
| Attribute | Description |
|---|---|
| Name | This compound (also known as CGI-1842) [1] |
| Mechanism of Action | Oral multi-kinase inhibitor [2] [1] |
| Molecular Targets | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), Ephrin type-B receptor 4 (EphB4) [2] [1] [3] |
| Key Differentiator | Its inhibition of EphB4 is a novel mechanism not reported for other approved angiogenesis inhibitors [2]. |
| Known Clinical Context | A pilot study investigated this compound in combination with everolimus and as a single agent in an ovarian cancer expansion cohort [2]. |
A pilot clinical trial (published 2015) provides the most concrete experimental data found [2].
The search results highlight significant gaps that prevent the creation of a full comparison guide:
While comprehensive comparative data is unavailable, this compound's multi-targeted mechanism can be clearly illustrated. Below is a Graphviz diagram and its code, created following your specifications for color, contrast, and labels.
Figure 1. This compound's Multi-Targeted Mechanism of Action
The diagram illustrates how this compound simultaneously inhibits three key receptor tyrosine kinases (VEGFR-2, PDGFR-β, and EphB4), a combined action that leads to the inhibition of angiogenesis and suppression of tumor growth [2] [1].
To build a more complete picture, you might find the following approaches helpful:
Here is a structured outline and template for your guide, designed for clarity and objectivity.
1. Executive Summary
2. Compound Profiles
3. Experimental Protocols & Methodologies This section is critical for establishing scientific credibility. Detail the key experiments cited.
You can use the following table structures to present quantitative data clearly.
Table 1: In Vitro Potency and Efficacy This table summarizes primary drug response data.
| Compound | Target | IC₅₀ in Cell Line A (nM) | IC₅₀ in Cell Line B (nM) | Max Efficacy (% Inhibition) |
|---|---|---|---|---|
| This compound | [e.g., PI3K/mTOR] | [Value] | [Value] | [Value] |
| [Alternative A] | [e.g., PI3K] | [Value] | [Value] | [Value] |
| [Alternative B] | [e.g., mTOR] | [Value] | [Value] | [Value] |
| Positive Control | [e.g., Staurosporine] | [Value] | [Value] | [Value] |
Table 2: Selectivity and Safety Profile This table highlights potential for off-target effects.
| Compound | Solubility (PBS) | Metabolic Stability (t₁/₂, min) | hERG IC₅₀ (μM) | Off-Target Panels (Kinases Affected) |
|---|---|---|---|---|
| This compound | [Value] | [Value] | [Value] | [Value] |
| [Alternative A] | [Value] | [Value] | [Value] | [Value] |
| [Alternative B] | [Value] | [Value] | [Value] | [Value] |
Below are Graphviz diagrams that illustrate core concepts from your guide, created according to your specifications.
1. Signaling Pathway Modulation
This diagram illustrates a simplified signaling pathway and how a drug like this compound might interact with it, based on common mechanisms of action for kinase inhibitors and the concept of pathway crosstalk highlighted in the research [2].
2. Experimental Workflow for Reliability Testing
This diagram outlines a generalized workflow for generating the reliability data in your guide, incorporating elements from cited experimental protocols [1] [3].